1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
1-(4-Methoxybenzyl)-1,8-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, a Lewis acid-catalyzed Prins/pinacol cascade process can be employed to synthesize spirocyclic scaffolds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger batch processes. This includes scaling up the reaction conditions, ensuring consistent quality control, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The spirocyclic ketone can be reduced to form alcohol derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of spirocyclic alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can modulate inflammatory pathways and potentially offer therapeutic benefits in diseases characterized by excessive inflammation.
Comparison with Similar Compounds
Similar Compounds
4,4-Pentamethylene-2-pyrrolidinone: Another spirocyclic compound with similar structural features.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: Compounds with spirocyclic frameworks used in various synthetic applications.
Uniqueness
1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one stands out due to its specific combination of a methoxybenzyl group and a diazaspirodecane core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-14-4-2-13(3-5-14)12-18-15(19)6-7-16(18)8-10-17-11-9-16/h2-5,17H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBPVMLMWKZHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC23CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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